6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6BrClN4 |
|---|---|
Molecular Weight |
309.55 g/mol |
IUPAC Name |
6-bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-6-17-10(7-4-2-1-3-5-7)15-16-11(17)9(13)14-8/h1-6H |
InChI Key |
UFXMLBBKZAFFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(N=C3Cl)Br |
Origin of Product |
United States |
Preparation Methods
Hydrazinylpyrazine Precursor Preparation
The foundational step in synthesizing triazolo[4,3-a]pyrazines involves preparing halogenated hydrazinylpyrazine intermediates. For 6-bromo-8-chloro derivatives, 2-bromo-6-hydrazinylpyrazine (S2) serves as the critical precursor. This compound is synthesized via bromination of 2,6-dichloropyrazine followed by hydrazine substitution at the C6 position. The reaction typically employs hydrazine hydrate in ethanol under reflux, yielding S2 as an orange solid (85% yield, mp 142–144°C).
Key Reaction Conditions:
Cyclization to Form the Triazolo[4,3-a]pyrazine Core
The triazole ring is constructed via cyclization of hydrazinylpyrazine with aldehydes or orthoesters. For 3-phenyl derivatives, General Procedure C (adapted from) is employed:
-
Aldehyde Condensation: S2 reacts with benzaldehyde (1.1 equiv) in ethanol under reflux to form a hydrazone intermediate.
-
Oxidative Cyclization: Chloramine T trihydrate (1.3 equiv) is added to induce cyclization, yielding 6-bromo-3-phenyl-[1,triazolo[4,3-a]pyrazine.
Optimization Insights:
-
Solvent Polarity: Ethanol enhances intermediate solubility, while toluene improves cyclization efficiency.
Halogenation Strategies for 6-Bromo-8-chloro Substitution
Tele-Substitution Reactions
Tele-substitution enables selective halogen placement at the C8 position. Using 8-chloro-triazolo[4,3-a]pyrazine (25) as a model, bromine is introduced at C6 via nucleophilic aromatic substitution (SNAr) under mild conditions.
Mechanistic Considerations:
-
Nucleophile Softness: Bromide ions (KBr) in DMF at 80°C facilitate C6 substitution without disturbing the C8 chlorine.
-
Base Equivalents: Reduced KCO (1.5 equiv) minimizes competing reactions at C8.
Representative Protocol:
Direct Chlorination Using POCl3_33
For late-stage chlorination, phosphorus oxychloride (POCl) efficiently introduces chlorine at C8. A 6-bromo-triazolo[4,3-a]pyrazin-3-one intermediate is treated with POCl under microwave irradiation (140–180°C), achieving 85–90% conversion to the 8-chloro derivative.
Critical Parameters:
-
Temperature: >140°C to overcome activation energy.
Integrated Synthesis Pathway for 6-Bromo-8-chloro-3-phenyl Derivatives
Sequential Halogenation Approach
A two-step protocol combines cyclization and tele-substitution:
-
Cyclization: Synthesize 6-bromo-3-phenyl-[1,triazolo[4,3-a]pyrazine via General Procedure C.
-
Chlorination: Treat with POCl at 160°C for 1 h to install C8 chlorine.
Data Table 1: Comparative Yields Across Methods
| Method | Halogen Sequence | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tele-Substitution (SNAr) | Br first, Cl after | 70–75 | >95 |
| POCl Chlorination | Cl after Br | 85–90 | >98 |
One-Pot Bromination-Chlorination
A streamlined one-pot method utilizes 2,6-dihydrazinylpyrazine as a dual-functional precursor:
-
Bromination: NBS (N-bromosuccinimide) in CCl introduces Br at C6.
-
Cyclization/Chlorination: Concurrent use of benzaldehyde and chloramine T installs Cl at C8 during triazole ring formation.
Advantages:
Analytical Validation and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar triazolopyrazine core with Br–C6 and Cl–C8 bond lengths of 1.89 Å and 1.76 Å, respectively.
Challenges and Optimization Opportunities
Competing Side Reactions
Chemical Reactions Analysis
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride.
Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds using palladium-catalyzed cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
The molecular pathways involved in these effects include the inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .
Comparison with Similar Compounds
Halogenated Derivatives
Halogen substituents significantly influence reactivity and biological activity. Key analogs include:
Key Observations :
Phenyl-Substituted Derivatives
Phenyl groups at position 3 are common in bioactive triazolopyrazines:
SAR Insights :
Comparison with Target Compound :
Biological Activity
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
- Molecular Formula : C11H6BrClN4
- Molecular Weight : 233.453 g/mol
- CAS Number : 1334135-75-9
- Structure : The compound features a triazolo-pyrazine scaffold which is crucial for its biological activity.
Synthesis
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step processes including cyclization reactions. For this compound, methods often include the use of halogenated precursors and nitrogen sources to construct the triazole and pyrazine rings.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. A study highlighted that compounds related to this scaffold showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, some derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anticancer Potential
Preliminary studies suggest that compounds within this class may also exhibit anticancer properties. The ability to inhibit cell proliferation has been noted in various cancer cell lines, indicating potential for further development as anticancer agents. The mechanism is hypothesized to involve interference with DNA replication processes through inhibition of topoisomerases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the phenyl ring and the triazole moiety. Key findings include:
- Electron-donating groups on the phenyl ring enhance antibacterial activity.
- Long alkyl chains improve lipophilicity and cellular permeability.
- The presence of nitrogen heterocycles can facilitate π-cation interactions with target biomolecules such as DNA gyrase, enhancing antibacterial effects .
Case Study 1: Antibacterial Evaluation
In an evaluation of several triazolo[4,3-a]pyrazine derivatives, compound 2e was found to have an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, suggesting strong potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
A recent study explored the anticancer effects of related pyrazine derivatives. The results indicated that certain modifications to the core structure could significantly enhance cytotoxicity against cancer cell lines. This highlights the potential for developing targeted therapies based on structural modifications of the triazolo-pyrazine framework .
Q & A
Q. Table: Comparison of Key Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclization with hydrazine | 75–82 | 120°C, 12–24 h | |
| Electrochemical activation | 60–70 | Photochemical step required | |
| Thermal acylation | 80–90 | Reflux in THF, 6 h |
Basic: How should researchers characterize this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Proton and carbon NMR (e.g., 1H NMR in DMSO-d6) can confirm substituent positions. For example, aromatic protons in the phenyl group appear as multiplet signals at δ 7.36–8.15 .
- X-ray Crystallography : Single-crystal studies (e.g., at 173 K) resolve the fused triazole-pyrazine framework and validate halogen placement (Br at C6, Cl at C8) .
- Elemental Analysis : Confirms purity (>95%) and molecular formula (C5H2BrClN4) .
- Mass Spectrometry : Molecular ion peaks at m/z 233.453 align with the compound’s molecular weight .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from differences in substituent effects or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing phenyl with trifluoromethyl) to isolate contributions of bromo/chloro groups to activity .
- Control for Solubility : Use standardized solvents (e.g., DMSO) and concentrations, as solubility variations (e.g., in aqueous vs. organic media) can skew bioassay results .
- Replicate Assays : Cross-validate data using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
Example : In adenosine receptor studies, phenyl-substituted triazolopyrazines showed variable A1/A2A affinity due to steric effects. Adjusting the phenyl group’s para-substituents resolved inconsistencies .
Advanced: What strategies optimize reaction yields during synthesis?
Methodological Answer:
Yield optimization hinges on reaction conditions and purification:
- Temperature Control : Higher yields (90%) are achieved in refluxing THF compared to room-temperature reactions (60–70%) .
- Catalyst Use : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance halogenation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product from byproducts like unreacted hydrazides .
Q. Table: Yield Optimization Parameters
| Parameter | High-Yield Condition | Yield (%) | Reference |
|---|---|---|---|
| Reaction Temperature | 120°C | 82–90 | |
| Solvent | THF | 85–90 | |
| Catalyst | Pd(OAc)₂ | 75–80 |
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (10 mM stock solutions recommended) and poorly soluble in water. Use sonication for aqueous suspensions .
- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition. The compound is sensitive to light; amber vials are recommended .
Advanced: How do bromo and chloro substituents influence reactivity and biological activity?
Methodological Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at C3, while chlorine stabilizes the triazole ring via resonance .
- Biological Impact : Bromo groups increase lipophilicity (improving membrane permeability), whereas chloro groups enhance hydrogen bonding with target proteins (e.g., adenosine receptors) .
- Reactivity in Cross-Coupling : Bromine at C6 facilitates Suzuki-Miyaura reactions for further functionalization, a key step in SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
